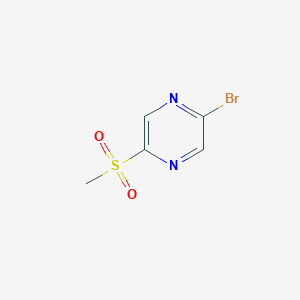

2-Bromo-5-(methylsulfonyl)pyrazine

説明

BenchChem offers high-quality 2-Bromo-5-(methylsulfonyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(methylsulfonyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-methylsulfonylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-3-7-4(6)2-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENSXEJTROWUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Oxidation of 2 Bromo 5 Methylthio Pyrazine

A highly plausible and direct route to the target compound is the oxidation of 2-bromo-5-(methylthio)pyrazine (B1521390) (CAS 1049026-49-4). masterorganicchemistry.com This precursor contains both the bromo and methylthio functionalities in the correct positions. The oxidation of the sulfide (B99878) to the sulfone is the final step. This transformation is reliably achieved with oxidizing agents like m-CPBA or Oxone. prepchem.com The reaction is typically clean and high-yielding. rsc.org

| Reaction | Substrate | Reagent | Typical Conditions | Product | Citation(s) |

| Sulfide Oxidation | 2-Bromo-5-(methylthio)pyrazine | m-CPBA or Oxone | Chlorinated solvent (e.g., CH₂Cl₂) | 2-Bromo-5-(methylsulfonyl)pyrazine | prepchem.com |

Nucleophilic Aromatic Substitution

Purification and Isolation Techniques in Syntheses

The successful isolation and purification of 2-bromo-5-(methylsulfonyl)pyrazine and its synthetic intermediates are crucial for obtaining a high-purity final product. The techniques employed are standard in organic synthesis and are chosen based on the physical and chemical properties of the compounds at each stage.

Following the synthesis of the intermediate 2-bromo-5-(methylthio)pyrazine, the crude product is typically subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by extraction into an organic solvent. Further purification is commonly achieved through column chromatography. For pyrazine derivatives, a typical stationary phase is silica (B1680970) gel, and the mobile phase is often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. jasco.hu The optimal solvent system is determined by thin-layer chromatography (TLC) to ensure good separation of the desired product from any unreacted starting materials or byproducts.

After the final oxidation step to yield 2-bromo-5-(methylsulfonyl)pyrazine, a similar purification strategy is employed. An initial workup and extraction are performed to remove the oxidizing agent and its byproducts. The crude product is then purified, most commonly by recrystallization or column chromatography.

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling. For aryl sulfones, common recrystallization solvents include ethanol (B145695) or mixtures of dichloromethane (B109758) and petroleum ether.

Flash column chromatography is another powerful technique for purifying the final product. As with the intermediate, silica gel is a common stationary phase. The selection of the eluent system is guided by the polarity of the target molecule and any impurities present. For bromo-sulfonylated aromatic compounds, a gradient elution with a mixture of a non-polar and a polar solvent is often employed to achieve a high degree of purity. The progress of the purification is monitored by TLC, and fractions containing the pure product are combined and concentrated to yield the final, purified 2-bromo-5-(methylsulfonyl)pyrazine.

A summary of purification techniques is presented in the table below:

| Compound | Purification Method | Typical Solvents/Eluents |

| 2-Bromo-5-(methylthio)pyrazine | Column Chromatography | Hexane/Ethyl Acetate mixture |

| 2-Bromo-5-(methylsulfonyl)pyrazine | Recrystallization | Ethanol or Dichloromethane/Petroleum Ether |

| 2-Bromo-5-(methylsulfonyl)pyrazine | Column Chromatography | Hexane/Ethyl Acetate or Dichloromethane/Petroleum Ether gradient |

Reactivity and Transformational Chemistry of 2 Bromo 5 Methylsulfonyl Pyrazine

Nucleophilic Substitution Reactions of the Bromo-Substituent

The bromine atom at the 2-position of the pyrazine (B50134) ring is susceptible to displacement by a variety of nucleophiles. This reactivity is enhanced by the electron-deficient character of the pyrazine ring, which can stabilize the intermediate Meisenheimer-type complexes formed during the substitution process.

Amine Nucleophiles

Table 1: Representative Nucleophilic Amination of Bromo-Heterocycles

| Entry | Bromo-Heterocycle | Amine | Conditions | Product | Yield (%) |

| 1 | 2-Bromopyridine | Aniline | Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100 °C | 2-Anilinopyridine | 95 |

| 2 | 2-Bromopyrazine | Morpholine | K₂CO₃, DMSO, 120 °C | 2-Morpholinopyrazine | 88 |

| 3 | 4-Bromo-2-nitropyridine | Benzylamine | Et₃N, EtOH, reflux | 4-(Benzylamino)-2-nitropyridine | 92 |

Note: This table represents typical conditions for related compounds and is for illustrative purposes only. Specific conditions for 2-Bromo-5-(methylsulfonyl)pyrazine may vary.

Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the bromo substituent to form the corresponding ethers. These reactions often require a strong base to generate the nucleophile in situ. For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 2-methoxy-5-(methylsulfonyl)pyrazine.

Sulfur-Based Nucleophiles

Similarly, sulfur-based nucleophiles like thiolates are effective for the synthesis of thioethers. The reaction of 2-Bromo-5-(methylsulfonyl)pyrazine with a thiolate, such as sodium thiophenoxide, would lead to the formation of 2-(phenylthio)-5-(methylsulfonyl)pyrazine.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromo substituent on the pyrazine ring makes 2-Bromo-5-(methylsulfonyl)pyrazine an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds. In this reaction, 2-Bromo-5-(methylsulfonyl)pyrazine can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance.

Table 2: Illustrative Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Entry | Bromo-Heterocycle | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenylpyridine | 90 |

| 2 | 5-Bromopyrimidine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 5-(4-Methoxyphenyl)pyrimidine | 85 |

| 3 | 2-Bromopyrazine | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 2-(Thiophen-2-yl)pyrazine | 78 |

Note: This table showcases general conditions for related compounds. Optimal conditions for 2-Bromo-5-(methylsulfonyl)pyrazine would require experimental determination.

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Negishi, Stille)

Beyond the Suzuki-Miyaura coupling, 2-Bromo-5-(methylsulfonyl)pyrazine is also a suitable partner in other palladium-catalyzed transformations.

Heck Coupling: This reaction involves the coupling of the bromo-pyrazine with an alkene to form a substituted pyrazine derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the bromo-pyrazine. This method is known for its high functional group tolerance.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. It is a versatile method for the formation of a wide range of carbon-carbon bonds.

The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for 2-Bromo-5-(methylsulfonyl)pyrazine to achieve the desired products in high yields.

Copper-Catalyzed Coupling Reactions

The bromine atom on the 2-position of the pyrazine ring is susceptible to displacement through various cross-coupling reactions. While palladium catalysis is common for such transformations, copper-catalyzed reactions, particularly Ullmann-type condensations, offer a classic and effective methodology for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org

These reactions typically require stoichiometric amounts of copper and are facilitated in high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups. wikipedia.org In 2-Bromo-5-(methylsulfonyl)pyrazine, the electron-withdrawing nature of both the pyrazine ring nitrogens and the potent methylsulfonyl group at the 5-position significantly activates the C-Br bond, making it an excellent substrate for these transformations.

The general mechanism for Ullmann-type reactions involves the in situ formation of a copper(I) species, such as a copper(I) alkoxide, amide, or thiolate. This species then reacts with the aryl halide in a metathesis-like reaction to yield the coupled product and a copper(I) halide. wikipedia.org

Table 1: Potential Copper-Catalyzed Coupling Reactions of 2-Bromo-5-(methylsulfonyl)pyrazine

| Reaction Type | Nucleophile | Typical Catalyst/Conditions | Expected Product |

| Ullmann Ether Synthesis | Alcohol (R-OH) | Cu, CuI, or other Cu(I)/Cu(II) salts; Base (e.g., K₂CO₃); High Temperature | 2-Alkoxy-5-(methylsulfonyl)pyrazine |

| Goldberg Reaction (C-N Coupling) | Amine (R-NH₂) | CuI/ligand (e.g., phenanthroline); Base (e.g., K₂CO₃, KOH); High Temperature | 2-(Alkyl/Arylamino)-5-(methylsulfonyl)pyrazine |

| C-S Coupling | Thiol (R-SH) | CuI; Base; High Temperature | 2-(Alkyl/Arylthio)-5-(methylsulfonyl)pyrazine |

This table presents expected reactions based on established Ullmann condensation principles. Specific conditions for 2-Bromo-5-(methylsulfonyl)pyrazine may require optimization.

Modern iterations of the Ullmann reaction have introduced soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which can improve reaction efficiency and conditions. wikipedia.org These C-O, C-N, and C-S coupling reactions provide direct pathways to introduce a wide variety of functional groups onto the pyrazine core, starting from 2-Bromo-5-(methylsulfonyl)pyrazine.

Reactivity of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group that significantly influences the reactivity of the pyrazine ring. However, it is not merely a spectator group; it can also participate directly in chemical transformations.

Transformations involving the Sulfonyl Moiety

The sulfonyl group itself can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a characteristic that has been studied in various heterocyclic systems. Kinetic studies on substituted pyridazines, and pyrazines have demonstrated that the methylsulfonyl group is highly mobile and can be readily displaced by nucleophiles. rsc.org

A key study revealed that in reactions with sodium methoxide, a methylsulfonyl-substituted pyrazine is significantly more reactive than its chloro-substituted analogue. rsc.org For instance, in the 3-substituted pyridazine (B1198779) series, the methylsulfonyl compound was found to be approximately 90 times more reactive than the corresponding chloro compound at 40.2°C, highlighting the excellent leaving group ability of the sulfonyl moiety. rsc.org This high reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the Meisenheimer complex intermediate formed during the SₙAr reaction.

Table 2: Comparative Reactivity of Leaving Groups on Heterocycles

| Heterocycle System | Leaving Group | Relative Reactivity | Nucleophile |

| 3-Substituted Pyridazines | -SO₂CH₃ | ~90 | CH₃O⁻ |

| 3-Substituted Pyridazines | -Cl | 1 | CH₃O⁻ |

Data adapted from kinetic studies on related heterocyclic systems. rsc.org

Furthermore, transformations like desulfinylative cross-coupling, where heterocyclic allylsulfones function as latent sulfinate reagents, showcase another pathway for the functionalization of sulfonyl-containing compounds. acs.org This suggests that under palladium catalysis, the C-SO₂ bond in derivatives of 2-Bromo-5-(methylsulfonyl)pyrazine could potentially be cleaved and replaced, although this specific application has not been detailed.

Pyrazine Ring Modifications and Dearomatization Pathways

Beyond substitutions at the bromo and methylsulfonyl positions, the pyrazine ring itself can undergo significant structural modifications. Dearomatization reactions are a powerful strategy for converting flat, aromatic systems into complex, three-dimensional saturated or partially saturated heterocycles like piperazines. auburn.edu

The synthesis of piperazines from pyrazines is a field of growing interest, with several established methods. auburn.edu One prominent strategy involves the dearomatization of N-alkyl pyrazinium salts. auburn.edu In this approach, the pyrazine ring is first activated by N-alkylation, forming a pyrazinium salt. This salt is then susceptible to nucleophilic attack, leading to dearomatized products like tetrahydropyrazines. The regioselectivity of the nucleophilic addition can be controlled by the choice of nucleophile, with reagents like aryl boronic acids and Grignard reagents leading to different isomers. auburn.edu

While direct dearomatization of neutral pyrazines is challenging, metal-catalyzed methods are emerging. For example, copper-hydride catalyzed systems have been successfully used for the direct asymmetric dearomatization of pyridines. nih.govmdpi.com These reactions often proceed through novel mechanisms, such as a monometallic pathway involving a dearomative rearrangement of the nucleophile before its addition to the heterocycle. mdpi.com Such strategies could potentially be adapted for the dearomatization of pyrazine systems.

Another approach to ring modification is a deconstruction-reconstruction sequence. nih.gov This strategy has been demonstrated for pyrimidines, where the ring is cleaved into a smaller building block and then recyclized to form a variety of different heterocycles. nih.gov This allows for significant diversification of the original heterocyclic core, enabling access to analogues that would be difficult to synthesize via traditional methods. nih.gov

Table 3: Overview of Pyrazine Dearomatization Strategies

| Strategy | Key Intermediate | Typical Reagents | Product Type |

| Nucleophilic Addition to Pyrazinium Salts | N-Alkyl Pyrazinium Salt | Aryl Boronic Acids, Grignard Reagents | Tetrahydropyrazines, Piperazines |

| Metal-Catalyzed Dearomatization | (substrate-metal complex) | CuH complexes, Styrene | 1,4-Dihydropyridines (by analogy) |

| Reduction | Dihydropyrazine | H₂/Catalyst (e.g., PtO₂, Raney Ni), NaBH₄ | Piperazine |

This table outlines general strategies for pyrazine dearomatization based on established literature. auburn.edumdpi.com

These pathways for ring modification underscore the synthetic potential of the pyrazine core in 2-Bromo-5-(methylsulfonyl)pyrazine, allowing for its transformation into a diverse range of heterocyclic structures.

Structural and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. For 2-Bromo-5-(methylsulfonyl)pyrazine, one would expect to observe distinct signals for the protons on the pyrazine (B50134) ring and the methyl group of the sulfonyl moiety. The chemical shifts (δ) of the pyrazine protons would be influenced by the electron-withdrawing effects of the bromine atom and the methylsulfonyl group. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns would reveal the connectivity of the protons.

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-(methylsulfonyl)pyrazine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | Not available | Not available |

| Pyrazine-H | Not available | Not available |

| -SO₂CH₃ | Not available | Singlet |

(Predicted data is not available in published literature)

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum of 2-Bromo-5-(methylsulfonyl)pyrazine would be expected to show distinct signals for the four carbon atoms of the pyrazine ring and the one carbon atom of the methyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-(methylsulfonyl)pyrazine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazine-C | Not available |

| Pyrazine-C | Not available |

| Pyrazine-C | Not available |

| Pyrazine-C | Not available |

| -SO₂CH₃ | Not available |

(Predicted data is not available in published literature)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For 2-Bromo-5-(methylsulfonyl)pyrazine, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The mass spectrum would also show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Analysis of the fragmentation pattern would help to identify key structural fragments.

Table 3: Predicted Mass Spectrometry Data for 2-Bromo-5-(methylsulfonyl)pyrazine

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 236.93278 |

| [M+Na]⁺ | 258.91472 |

| [M-H]⁻ | 234.91822 |

(Data sourced from predictive models, not experimental)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 2-Bromo-5-(methylsulfonyl)pyrazine would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the methyl group, the C=N and C=C stretching vibrations of the pyrazine ring, and the strong, characteristic symmetric and asymmetric stretching vibrations of the sulfonyl group (S=O).

Table 4: Expected Infrared Absorption Bands for 2-Bromo-5-(methylsulfonyl)pyrazine

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | Not available |

| C=N, C=C stretch (Pyrazine ring) | Not available |

| S=O asymmetric stretch | Not available |

| S=O symmetric stretch | Not available |

| C-Br stretch | Not available |

(Specific experimental data is not available in published literature)

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone of chemical characterization, providing quantitative evidence of the elemental composition of a compound. This technique verifies the empirical and molecular formula of a synthesized compound by determining the mass percentages of its constituent elements.

For 2-Bromo-5-(methylsulfonyl)pyrazine (C₅H₅BrN₂O₂S), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its elements. These theoretical values serve as a benchmark against which experimentally determined values are compared to confirm the purity and identity of the compound.

The theoretical elemental composition is as follows:

Carbon (C): 25.33%

Hydrogen (H): 2.12%

Bromine (Br): 33.71%

Nitrogen (N): 11.81%

Oxygen (O): 13.49%

Sulfur (S): 13.52%

These percentages are derived from the molecular formula and the atomic masses of the constituent atoms.

Interactive Data Table: Theoretical Elemental Composition of 2-Bromo-5-(methylsulfonyl)pyrazine

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 25.33 |

| Hydrogen | H | 1.008 | 5 | 5.04 | 2.12 |

| Bromine | Br | 79.90 | 1 | 79.90 | 33.71 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.81 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.49 |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.52 |

| Total | 237.08 | 100.00 |

In a research setting, these theoretical values would be compared against the results obtained from an elemental analyzer. A close correlation between the experimental and theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the successful synthesis and purity of 2-Bromo-5-(methylsulfonyl)pyrazine. While specific experimental data for this compound is not publicly available in the searched literature, this analytical method remains a critical step in its formal characterization.

Computational and Theoretical Investigations of 2 Bromo 5 Methylsulfonyl Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of 2-Bromo-5-(methylsulfonyl)pyrazine at the molecular level. These computational methods allow for a detailed examination of the molecule's geometry, electronic structure, and various spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for determining the most stable three-dimensional arrangement of atoms in 2-Bromo-5-(methylsulfonyl)pyrazine, a process known as geometry optimization. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the equilibrium geometry of the molecule can be accurately predicted. These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

The electronic structure of 2-Bromo-5-(methylsulfonyl)pyrazine is also elucidated through DFT. These calculations provide a map of the electron density distribution, highlighting regions of high and low electron density. This information is vital for predicting the molecule's reactivity and its interactions with other chemical species.

Table 1: Optimized Geometrical Parameters of 2-Bromo-5-(methylsulfonyl)pyrazine (Predicted)

| Parameter | Value |

|---|---|

| Bond Length (C-Br) | 1.89 Å |

| Bond Length (C-S) | 1.77 Å |

| Bond Length (S=O) | 1.45 Å |

| Bond Angle (C-S-C) | 104.5° |

| Dihedral Angle (Br-C-C-N) | 179.8° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.

For 2-Bromo-5-(methylsulfonyl)pyrazine, the HOMO is primarily located on the pyrazine (B50134) ring and the bromine atom, while the LUMO is distributed over the pyrazine ring and the methylsulfonyl group. This distribution indicates that the pyrazine ring is susceptible to both electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of 2-Bromo-5-(methylsulfonyl)pyrazine

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

In 2-Bromo-5-(methylsulfonyl)pyrazine, the MESP analysis reveals that the nitrogen atoms of the pyrazine ring and the oxygen atoms of the sulfonyl group are regions of high negative potential, making them likely sites for interactions with electrophiles. Conversely, the hydrogen atoms of the methyl group and the region around the bromine atom exhibit a positive electrostatic potential.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.orgsourceforge.io By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Bromo-5-(methylsulfonyl)pyrazine

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (methyl) | 3.30 |

| H (pyrazine ring) | 8.95, 9.20 |

| C (methyl) | 44.5 |

| C (pyrazine ring) | 142.1, 148.3, 150.5, 155.8 |

Reactivity Descriptors and Reaction Pathway Predictions

Based on the electronic properties derived from DFT calculations, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Furthermore, computational chemistry allows for the exploration of potential reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the most favorable reaction mechanism. For instance, in nucleophilic aromatic substitution reactions involving 2-Bromo-5-(methylsulfonyl)pyrazine, computational studies can help predict whether the reaction will proceed via an addition-elimination or an elimination-addition mechanism.

Noncovalent Interaction Studies in Derivatives

Noncovalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the supramolecular structure and properties of chemical compounds. scielo.org.mxresearchgate.net Computational studies on derivatives of 2-Bromo-5-(methylsulfonyl)pyrazine can provide valuable insights into these interactions.

By analyzing the Hirshfeld surface and employing methods like the Non-Covalent Interaction (NCI) index, researchers can identify and characterize the various noncovalent interactions present in the crystal structure of these derivatives. This understanding is particularly important in the design of new materials with specific properties, such as in crystal engineering and drug design. For example, the bromine atom and the sulfonyl group in 2-Bromo-5-(methylsulfonyl)pyrazine can participate in halogen and hydrogen bonding, respectively, which can be exploited in the design of co-crystals and other molecular assemblies.

Application As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Novel Pyrazine-Containing Heterocycles

2-Bromo-5-(methylsulfonyl)pyrazine serves as an excellent precursor for a variety of novel pyrazine-containing heterocyclic systems. The carbon-bromine bond is a key reactive site that can be readily transformed through several major reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is ideally suited for participation in numerous palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted pyrazines. These reactions are fundamental in modern organic synthesis for building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr): The pyrazine (B50134) ring is inherently electron-deficient. This characteristic is greatly amplified by the strong electron-withdrawing effect of the methylsulfonyl (-SO₂CH₃) group. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution, where the bromide ion acts as a good leaving group. acs.org This pathway is particularly useful for introducing oxygen, nitrogen, and sulfur nucleophiles.

Below is a table summarizing potential synthetic transformations.

| Reaction Type | Reagents & Conditions | Resulting Structure |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl- or heteroaryl-substituted pyrazine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Alkynyl-substituted pyrazine |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | Amino-substituted pyrazine |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted pyrazine |

| Nucleophilic Aromatic Substitution | Alcohol (R-OH), Strong Base | Alkoxy-substituted pyrazine |

Table 1: Key Synthetic Reactions Utilizing 2-Bromo-5-(methylsulfonyl)pyrazine.

Scaffold for Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.combeilstein-journals.org While specific examples involving 2-Bromo-5-(methylsulfonyl)pyrazine in MCRs are not extensively documented, its structure is well-suited for such applications.

The pyrazine core can act as a rigid, central scaffold. The reactive bromine atom provides a key anchor point for one of the components to be introduced into the MCR sequence. For instance, it could be envisioned that the bromine is first converted into a more suitable functional group for an MCR, such as an aldehyde or an isocyanide, thereby integrating the pyrazine unit into a complex, one-pot synthesis of novel heterocyclic systems.

Building Block in the Synthesis of Complex Organic Molecules

The true value of 2-Bromo-5-(methylsulfonyl)pyrazine is demonstrated in its role as a foundational building block in the multi-step synthesis of complex organic molecules, particularly those with potential biological activity. Halogenated pyrazines are frequently employed as key intermediates in the synthesis of pharmaceuticals and agrochemicals. tsijournals.com

The strategic advantage of this compound lies in the differential reactivity of its functional groups. A synthetic route can exploit the bromine atom for a cross-coupling reaction in one step, while the methylsulfonyl group can be used to direct or activate other positions on the ring for subsequent transformations. This allows for a controlled, stepwise assembly of complex target molecules where the pyrazine core is a central feature. For example, similar brominated heterocycles are used as starting materials in the synthesis of kinase inhibitors and other targeted therapeutics, where the pyrazine ring often plays a crucial role in binding to the target protein.

Role in Ligand Design and Catalysis Research

In the field of coordination chemistry and catalysis, pyrazine and other diazines are valuable components in the design of ligands for metal complexes. semanticscholar.org The two nitrogen atoms of the pyrazine ring can chelate to a metal center, and the electronic properties of the ligand can be fine-tuned through substitution on the ring.

The 2-Bromo-5-(methylsulfonyl)pyrazine molecule is a particularly interesting building block for ligands due to two key features:

Electronic Tuning: The methylsulfonyl group is a powerful electron-withdrawing substituent. Incorporating this pyrazine into a ligand framework would significantly increase the π-acidity of the ligand. This electronic modification can have a profound impact on the properties of the metal center, influencing its catalytic activity, stability, and redox potential. semanticscholar.org

Synthetic Handle: The bromine atom serves as a convenient attachment point to connect the pyrazine unit to a larger, more complex ligand structure, such as a pincer ligand. semanticscholar.org This allows for the rational design of new catalytic systems with tailored electronic and steric properties.

Intermediate in the Development of Chemically Diverse Compound Libraries

The creation of compound libraries containing a multitude of structurally related molecules is a cornerstone of modern drug discovery and materials science. These libraries are screened to identify compounds with desired biological or physical properties. 2-Bromo-5-(methylsulfonyl)pyrazine is an ideal intermediate for the synthesis of such libraries. researchgate.net

Starting from this single precursor, a vast number of derivatives can be generated in parallel synthesis efforts. By employing various cross-coupling partners (e.g., a diverse set of boronic acids in Suzuki reactions), a library of pyrazines with different substituents at the 2-position can be rapidly assembled. This approach, known as diversity-oriented synthesis, is highly efficient for exploring the chemical space around the pyrazine scaffold and is crucial for identifying lead compounds in drug development programs.

Future Directions and Emerging Research Avenues for 2 Bromo 5 Methylsulfonyl Pyrazine Chemistry

Exploration of New Synthetic Pathways

While established methods for the synthesis of substituted pyrazines exist, future research will likely focus on developing more efficient, greener, and versatile routes to 2-Bromo-5-(methylsulfonyl)pyrazine and its precursors.

One promising area is the adaptation of multi-step sequences that have been successful for analogous compounds. For instance, an efficient synthesis of 2-bromo-5-methylpyrazine (B1289261) involves the Hofmann degradation of 5-methylpyrazine-2-carboxamide (B1302251) to an amine, followed by diazotization and in situ bromination tsijournals.com. A future research effort could be directed at applying this methodology, starting from 5-(methylsulfonyl)pyrazine-2-carboxylic acid, to develop a scalable and high-yielding synthesis.

Furthermore, the concept of molecular hybridization, which has been used to create novel pyrazine-based conjugates for antiviral applications, presents an exciting frontier nih.gov. New synthetic pathways could be designed to directly incorporate the 2-Bromo-5-(methylsulfonyl)pyrazine moiety into larger, multifunctional molecules using techniques like microwave-assisted click chemistry nih.gov.

Finally, the development of greener synthetic methodologies is paramount. Enzymatic catalysis, which has been successfully employed for the synthesis of pyrazinamide (B1679903) derivatives, could be explored for the aminolysis or amidation of precursors to the target compound, reducing the reliance on hazardous reagents and harsh conditions researchgate.netnih.gov. Another innovative approach involves the dehydrogenative self-coupling of β-amino alcohols catalyzed by base-metal pincer complexes to form the pyrazine (B50134) core, a method that produces only water and hydrogen gas as byproducts nih.gov.

Development of Novel Catalytic Transformations

The bromine atom at the 2-position of the pyrazine ring is a key functional handle for a wide array of catalytic transformations, particularly transition metal-catalyzed cross-coupling reactions. While the application of reactions like Suzuki-Miyaura, Heck, and Sonogashira to halopyrazines is known, significant opportunities exist for developing novel and more efficient catalytic systems specifically for the 2-Bromo-5-(methylsulfonyl)pyrazine substrate researchgate.netresearchgate.net.

Future research will focus on expanding the scope of coupling partners. The development of robust palladium pincer complexes has already shown superior activity for the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with various arylboronic acids under mild conditions researchgate.net. Similar advanced catalyst systems could be optimized for 2-Bromo-5-(methylsulfonyl)pyrazine to achieve high yields with low catalyst loading, even with sterically hindered or electronically challenging coupling partners.

A particularly innovative avenue would be to explore the reactivity of the methylsulfonyl group itself. While typically regarded as a stable spectator group, related sulfinate moieties have been developed as effective nucleophilic coupling partners in palladium-catalyzed reactions tcichemicals.com. Research into the selective transformation of the methylsulfonyl group into a sulfinate could unlock novel desulfinative cross-coupling pathways, providing an orthogonal method for functionalization.

The following table illustrates potential catalytic transformations that represent fertile ground for future investigation.

| Reaction Type | Coupling Partner | Potential Catalyst System | Hypothetical Product Class | Research Goal |

| Suzuki-Miyaura | Heteroaryl Boronic Acids | Pd(II) ONO Pincer Complex researchgate.net | Bi-heteroaryl Pyrazines | Synthesis of complex motifs for medicinal chemistry. |

| Sonogashira | Terminal Alkynes | Pd/Cu Co-catalyst | Alkynyl-Substituted Pyrazines | Access to rigid scaffolds for materials science. researchgate.net |

| Buchwald-Hartwig | Secondary Amines | Ligand-Modified Pd Catalyst | Aminated Pyrazines | Exploration of new chemical space for drug discovery. |

| Desulfinative Coupling | Grignard Reagents | Transition-Metal-Free tcichemicals.com | Alkyl/Aryl Pyrazines | Orthogonal functionalization strategy. |

Integration into Flow Chemistry Systems

Flow chemistry has emerged as a powerful technology that offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and dramatically reduced reaction times galchimia.commdpi.com. The application of continuous-flow systems to the synthesis and derivatization of 2-Bromo-5-(methylsulfonyl)pyrazine is a largely unexplored yet highly promising research direction.

Recent work has demonstrated the successful use of flow reactors for the synthesis of pyrazinamide derivatives, where an enzymatic reaction that took 17 hours in batch was completed in just 20 minutes in a continuous-flow system nih.gov. Similarly, the synthesis of pyrazolopyrimidinones saw reaction times slashed from 9 hours to 16 minutes by switching from batch to flow conditions mdpi.com.

Future research should aim to develop a fully integrated flow process encompassing the synthesis of the 2-Bromo-5-(methylsulfonyl)pyrazine core, followed by in-line catalytic functionalization. For example, a flow setup could be designed where a bromination reaction occurs in the first reactor module, followed by immediate introduction into a second module containing a packed bed of a solid-supported palladium catalyst for a cross-coupling reaction. This would minimize the handling of hazardous intermediates and allow for rapid library synthesis by simply changing the coupling partner fed into the second stage.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting molecular properties and elucidating reaction mechanisms, thereby guiding experimental design. The application of advanced computational modeling to 2-Bromo-5-(methylsulfonyl)pyrazine can accelerate the discovery of its chemical potential.

DFT calculations have been effectively used to study the electronic properties of the parent pyrazine molecule and to investigate the reactive properties of substituted derivatives chemrxiv.orgresearchgate.net. Future studies should focus specifically on 2-Bromo-5-(methylsulfonyl)pyrazine to:

Predict Reactivity: By generating Molecular Electrostatic Potential (MEP) maps, researchers can visualize electron-rich and electron-deficient regions, predicting the most probable sites for electrophilic and nucleophilic attack chemrxiv.org.

Analyze Bond Strengths: Calculation of the Bond Dissociation Energy (BDE) for the C-Br bond can help predict its lability in various catalytic cycles and guide the choice of reaction conditions.

Elucidate Reaction Mechanisms: Computational modeling can map the energy profiles of entire catalytic cycles, such as the oxidative addition and reductive elimination steps in a Suzuki-Miyaura coupling. This insight is crucial for optimizing ligand and catalyst selection acs.org.

Compare Substituent Effects: Modeling can systematically compare the electronic influence of the methylsulfonyl group against other substituents, quantifying its impact on the reactivity of the pyrazine ring and the C-Br bond.

The following table outlines key computational parameters and their potential application in understanding the chemistry of 2-Bromo-5-(methylsulfonyl)pyrazine.

| Computational Method | Calculated Property | Predicted Information | Experimental Application |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Sites for electrophilic/nucleophilic attack chemrxiv.org | Design of regioselective reactions. |

| DFT | Bond Dissociation Energy (BDE) | Reactivity of the C-Br bond | Optimization of catalytic cross-coupling conditions. |

| DFT | HOMO-LUMO Energy Gap | Electronic properties and potential for charge transfer researchgate.net | Guiding the design of new functional materials. |

| Ab Initio Molecular Dynamics (AIMD) | Reaction Energy Profiles | Mechanistic pathways and transition states acs.org | Rational catalyst design and selection. |

| CCSbase Prediction | Predicted Collision Cross Section (CCS) | Ion mobility for mass spectrometry analysis uni.lu | Aiding in the analytical characterization of new derivatives. |

Design of Next-Generation Synthetic Targets Incorporating the Pyrazine Core

The ultimate goal of developing the chemistry of 2-Bromo-5-(methylsulfonyl)pyrazine is to enable the synthesis of novel molecules with valuable functions. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, including anticancer, antitubercular, and antiviral agents tsijournals.comresearchgate.netmdpi.com. The unique substitution of the title compound makes it an ideal starting point for creating next-generation synthetic targets.

The bromo-substituent serves as a versatile anchor point for introducing a wide range of molecular fragments via cross-coupling, allowing for the systematic exploration of structure-activity relationships. The methylsulfonyl group, meanwhile, acts as a potent electron-withdrawing group and a potential hydrogen bond acceptor, which can be used to fine-tune the physicochemical properties (e.g., solubility, metabolic stability) and target-binding interactions of the final compound.

Future research will focus on using 2-Bromo-5-(methylsulfonyl)pyrazine as a central building block to design and synthesize libraries of new compounds aimed at high-value biological targets and advanced materials applications.

The table below provides illustrative examples of how this scaffold could be leveraged to create novel synthetic targets based on known active pyrazine derivatives.

| Target Class | Known Active Moiety | Proposed Modification using Scaffold | Potential Application |

| Kinase Inhibitors | Aryl-substituted pyrazines researchgate.net | Suzuki coupling of 2-Bromo-5-(methylsulfonyl)pyrazine with various aryl and heteroaryl boronic acids. | Anticancer therapeutics. |

| Antiviral Agents | Pyrazine-triazole conjugates nih.gov | Sonogashira coupling to introduce an alkyne, followed by click chemistry to attach azido-containing fragments. | Treatment of infectious diseases like SARS-CoV-2. |

| Functional Materials | Push-pull pyrazine systems mdpi.com | Coupling with electron-donating aryl groups to create a strong intramolecular charge transfer system. | Development of new nonlinear optical (NLO) materials. |

| Agrochemicals | Substituted pyrazines nih.gov | Buchwald-Hartwig amination to introduce novel amine substituents. | Creation of new herbicides or fungicides. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-(methylsulfonyl)pyrazine, and what key reagents are involved?

- Methodological Answer: A typical route involves bromination of a pyrazine precursor followed by sulfonylation. For example, bromination of 2-aminopyrazine derivatives using bromine in acetic acid yields intermediates like 3,5-dibromo-2-aminopyrazine. Subsequent substitution with methylsulfonyl groups can be achieved via nucleophilic displacement using sodium methoxide or similar bases . Reagents such as arylboronic acids (for Suzuki coupling) and Pd/C catalysts (for hydrogenation) are critical for functionalization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-Bromo-5-(methylsulfonyl)pyrazine?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly to confirm bromine and sulfonyl group positions. Infrared (IR) spectroscopy identifies functional groups like S=O stretches (~1350 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of 2-Bromo-5-(methylsulfonyl)pyrazine derivatives via cross-coupling reactions?

- Methodological Answer: Optimize Suzuki-Miyaura coupling by screening catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvents (DMF vs. THF). Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for boronic acid:substrate) minimize side reactions. Pre-activation of the bromine site using Lewis acids like CuI can enhance reactivity .

Q. What strategies are recommended for resolving contradictions in reported reaction outcomes for bromopyrazine derivatives under varying conditions?

- Methodological Answer: Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) and analyze by-products via LC-MS. For example, competing SNAr vs. elimination pathways in polar aprotic solvents (e.g., DMSO) may explain divergent product distributions. Computational modeling (DFT) can predict regioselectivity trends .

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions involving 2-Bromo-5-(methylsulfonyl)pyrazine?

- Methodological Answer: The electron-withdrawing methylsulfonyl group deactivates the pyrazine ring, directing nucleophilic attack to the para position relative to bromine. Kinetic studies (e.g., Hammett plots) and isotopic labeling (²H/¹⁵N) can validate transition-state models. Solvent effects (e.g., DMF stabilizes intermediates) further modulate selectivity .

Q. How does the methylsulfonyl group influence the stability and reactivity of 2-Bromo-5-(methylsulfonyl)pyrazine under different storage and reaction conditions?

- Methodological Answer: The sulfonyl group enhances thermal stability but increases sensitivity to hydrolysis in protic solvents. Store under inert atmosphere (N₂/Ar) at –20°C to prevent decomposition. In reactions, avoid aqueous bases (risk of sulfonate formation) and prioritize anhydrous conditions. TGA/DSC analysis quantifies degradation thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。